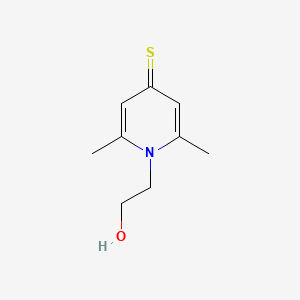

1-(2-hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione is a heterocyclic compound that features a pyridine ring substituted with a hydroxyethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione typically involves the reaction of 2,6-dimethylpyridine with ethylene oxide in the presence of a base to introduce the hydroxyethyl group. The thione functionality can be introduced by subsequent reaction with sulfur or a sulfur-containing reagent under appropriate conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The thione group can be reduced to a thiol or further to a sulfide.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Thiols, sulfides.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(2-Hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, while the thione group can act as a nucleophile or electrophile in various reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

2,6-Dimethylpyridine: Lacks the hydroxyethyl and thione groups.

1-(2-Hydroxyethyl)pyridine: Lacks the methyl groups.

2,6-Dimethyl-4-pyridone: Contains a carbonyl group instead of a thione.

Uniqueness: 1-(2-Hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione is unique due to the combination of its hydroxyethyl, methyl, and thione functionalities, which confer distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application.

Biological Activity

1-(2-Hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Molecular Structure and Formula

- Molecular Formula: C9H13NOS

- Molecular Weight: 183.27 g/mol

- IUPAC Name: 1-(2-hydroxyethyl)-2,6-dimethylpyridine-4-thione

- Canonical SMILES: CC1=CC(=S)C=C(N1CCO)C

The biological activity of this compound can be attributed to its unique structural features. The hydroxyethyl group enhances hydrogen bonding capabilities, while the thione group can act as a nucleophile or electrophile in biochemical reactions. These interactions may modulate various biological pathways, contributing to its observed effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. A notable study evaluated its effects on various cancer cell lines, revealing significant cytotoxicity. The compound's ability to induce apoptosis in cancer cells was linked to the activation of caspase pathways.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:

- IC50 Value: 15 µM

- Mechanism: Induction of apoptosis via mitochondrial pathway activation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridine ring have been explored to enhance efficacy and reduce toxicity.

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Hydroxyethyl group | Enhances solubility and activity |

| Methyl groups | Stabilizes the pyridine structure |

| Thione vs. Sulfide | Thione exhibits greater reactivity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione, and what experimental parameters are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via condensation reactions (e.g., aldehyde-thioamide cyclization) or thionation of pyridone precursors using Lawesson’s reagent. For condensation, a 1:2 molar ratio of aldehyde to cyanothioacetamide under reflux in ethanol is typical, with sodium acetate as a catalyst . Thionation requires refluxing the precursor with Lawesson’s reagent (0.5–1.0 eq.) in toluene for 6–8 hours, monitored by TLC . Yield optimization depends on reaction time, temperature, and stoichiometric control of sulfurizing agents.

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : Use a combination of:

- X-ray crystallography : Resolve the crystal lattice (space group, unit cell parameters) to confirm stereochemistry. SHELXL is recommended for refinement, employing high-resolution data (R-factor < 0.05) .

- NMR spectroscopy : Analyze 1H and 13C NMR for characteristic shifts (e.g., thione C=S at ~160–170 ppm in 13C).

- Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+ peak at m/z 213.1 for C9H13NOS) .

Q. What spectroscopic techniques are suitable for studying the thione’s tautomeric equilibrium (thiol-thione)?

- Methodological Answer :

- UV-Vis spectroscopy : Monitor absorbance shifts in polar solvents (e.g., DMSO vs. hexane) to detect tautomerism.

- IR spectroscopy : Identify S-H stretches (~2550 cm−1) for the thiol form and C=S stretches (~1250 cm−1) for the thione .

- Variable-temperature NMR : Track proton exchange rates in D2O to assess equilibrium dynamics.

Advanced Research Questions

Q. How do crystallographic challenges (e.g., twinning or disorder) affect structural refinement of this thione, and how can they be resolved?

- Methodological Answer : Twinning and disorder are common due to the flexible hydroxyethyl group. Use SHELXL’s TWIN/BASF commands for twin refinement and PART/SUMP restraints for disordered regions. High-resolution data (≤ 0.8 Å) and iterative Hirshfeld atom refinement (HAR) improve accuracy . For severe cases, synchrotron radiation may enhance data quality.

Q. What computational methods are effective for modeling the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. B3LYP/6-311++G(d,p) is recommended for geometry optimization .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on sulfur’s role in hydrogen bonding.

- MD simulations : Assess solvent effects on tautomer stability with GROMACS, using explicit solvent models .

Q. How can synthetic byproducts or regioisomers be identified and minimized during thione synthesis?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to separate byproducts. MS fragmentation patterns distinguish regioisomers.

- Crystallographic screening : Co-crystallize with host molecules (e.g., cyclodextrins) to isolate pure isomers .

- Kinetic control : Optimize reaction time and temperature to favor the desired pathway (e.g., shorter reflux periods for Lawesson’s thionation) .

Q. What strategies are recommended for evaluating the biological activity of this thione, particularly its antimicrobial potential?

- Methodological Answer :

- Antimicrobial assays : Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Mechanistic studies : Use fluorescence assays to track membrane disruption or β-galactosidase inhibition.

- Synergistic studies : Combine with commercial antibiotics (e.g., ampicillin) to assess potentiation via checkerboard assays .

Properties

Molecular Formula |

C9H13NOS |

|---|---|

Molecular Weight |

183.27 g/mol |

IUPAC Name |

1-(2-hydroxyethyl)-2,6-dimethylpyridine-4-thione |

InChI |

InChI=1S/C9H13NOS/c1-7-5-9(12)6-8(2)10(7)3-4-11/h5-6,11H,3-4H2,1-2H3 |

InChI Key |

NSHZQGGNPXEZFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=S)C=C(N1CCO)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.